![molecular formula C25H22N2 B1682687 (3-Triphenylmethylaminomethyl)pyridine CAS No. 918311-87-2](/img/structure/B1682687.png)
(3-Triphenylmethylaminomethyl)pyridine
Overview
Description
“(3-Triphenylmethylaminomethyl)pyridine”, also known as UCL 2077, is a chemical compound with the empirical formula C25H22N2 . It has a molecular weight of 350.46 . It is a benzenoid aromatic compound .
Chemical Reactions Analysis
“(3-Triphenylmethylaminomethyl)pyridine” has been reported to suppress slow afterhyperpolarization in neurons . It decreases the amplitude of erg-mediated K+ current (IK(erg)) and increases the deactivation rate of the current in pituitary GH3 cells .Physical And Chemical Properties Analysis
“(3-Triphenylmethylaminomethyl)pyridine” is a solid substance . It is soluble in DMSO at a concentration >20 mg/ml and is insoluble in water .Scientific Research Applications
Inhibition of Slow Afterhyperpolarization
UCL-2077 is known to suppress slow afterhyperpolarization in neurons . This property has been particularly reported in different regions of either central neurons or brain slices .
Effects on Ionic Currents
The compound has been found to decrease the amplitude of erg-mediated K+ current (IK(erg)) together with an increased deactivation rate of the current in pituitary GH3 cells . The IC50 and KD values of UCL-2077-induced inhibition of IK(erg) were 4.7 and 5.1 μM, respectively .
Impact on Potassium Channels
UCL-2077 has been reported to diminish the probability of the opening of intermediate-conductance Ca2±activated K+ channels . It also distinctly shifted the midpoint in the activation curve of IK(erg) to less hyperpolarizing potentials by 17 mV .
Effects on Action Currents
In cell-attached current recordings, UCL-2077 raised the frequency of action currents . When KCNH2 mRNA was knocked down, a UCL-2077-mediated increase in AC firing was attenuated .
Blocker of sAHP Channels
UCL 2077 is a selective slow-afterhyperpolarization (sAHP) channel blocker, having minimal effects on Ca2+ channels, action potentials, input resistance and the medium after hyperpolarization .
Blocker of KCNQ Channels
UCL 2077 is also a subtype-selective blocker of the epilepsy associated KCNQ channels .
Mechanism of Action
“(3-Triphenylmethylaminomethyl)pyridine” is known to inhibit slow afterhyperpolarization . It has been used for slow afterhyperpolarization (sAHP) studies in thalamic paraventricular nucleus (PVT) neurons . It also diminishes the probability of the opening of intermediate-conductance Ca2±activated K+ channels .
Safety and Hazards
properties
IUPAC Name |
1,1,1-triphenyl-N-(pyridin-3-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2/c1-4-12-22(13-5-1)25(23-14-6-2-7-15-23,24-16-8-3-9-17-24)27-20-21-11-10-18-26-19-21/h1-19,27H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFNWDHABGBCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647764 | |
Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Triphenylmethylaminomethyl)pyridine | |
CAS RN |
918311-87-2 | |
Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Triphenylmethylaminomethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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